molecular formula C18H26N2O3 B14152109 2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B14152109
M. Wt: 318.4 g/mol
InChI Key: LSOCQPVOIHPFPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, the synthesis may involve the following steps:

    Formation of the Indole Core: Starting with a suitable precursor, such as 5-methoxyindole, the indole core is constructed.

    Functionalization: The indole core is then functionalized to introduce the diethylaminoethyl and carboxylate groups.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific functional groups and the combination of the diethylaminoethyl and carboxylate moieties.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-6-20(7-2)10-11-23-18(21)17-13(3)19(4)16-9-8-14(22-5)12-15(16)17/h8-9,12H,6-7,10-11H2,1-5H3

InChI Key

LSOCQPVOIHPFPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C

Origin of Product

United States

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